4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including cyanoethyl, sulfamoyl, ethoxy, and benzothiazolylidene moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using a propargyl halide.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base.
Introduction of the Bis(2-cyanoethyl)sulfamoyl Group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form cyclic derivatives, depending on the reaction conditions and the presence of appropriate functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes, depending on its interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific interactions with molecular targets and pathways. Potential mechanisms could include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other similar compounds, such as:
4-[bis(2-cyanoethyl)sulfamoyl]benzoic acid: This compound shares the bis(2-cyanoethyl)sulfamoyl group but lacks the benzothiazolylidene and ethoxy groups, resulting in different chemical properties and reactivity.
N-(4-ethoxyphenyl)-2-aminobenzothiazole: This compound shares the benzothiazole core and ethoxy group but lacks the bis(2-cyanoethyl)sulfamoyl group, leading to different applications and mechanisms of action.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S2/c1-3-16-30-23-21(34-4-2)8-5-9-22(23)35-25(30)28-24(31)19-10-12-20(13-11-19)36(32,33)29(17-6-14-26)18-7-15-27/h1,5,8-13H,4,6-7,16-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COULQRHNMPNOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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